molecular formula C11H16FNO2 B13289666 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol

4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol

Cat. No.: B13289666
M. Wt: 213.25 g/mol
InChI Key: KYKZMGFKYQAOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C₁₁H₁₆FNO₂ and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an aminoethyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the hydroxypropan-2-yl group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group on the propan-2-yl chain.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

4-fluoro-2-[1-(1-hydroxypropan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C11H16FNO2/c1-7(6-14)13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3

InChI Key

KYKZMGFKYQAOSP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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